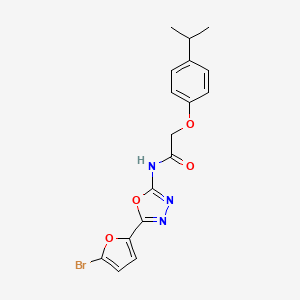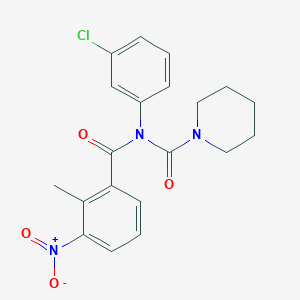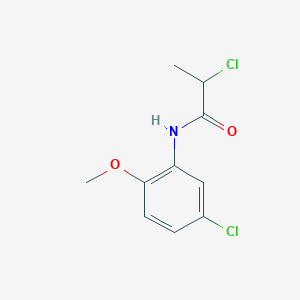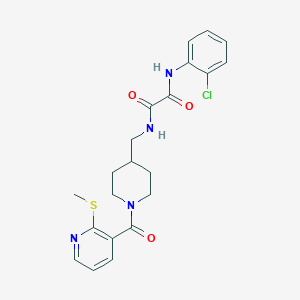![molecular formula C22H30N4OS B2686341 N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1286418-47-0](/img/structure/B2686341.png)
N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a unique spirocyclic compound featuring a combination of cyclohexyl, ethylthio, and phenyl groups within its structure. Its spirocyclic configuration endows it with distinct physicochemical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step synthetic routes involving the following key steps:
Formation of the cyclohexylamine intermediate.
Introduction of the ethylthio group through nucleophilic substitution.
Construction of the spirocyclic system via a cyclization reaction.
Coupling with phenyl groups under controlled conditions.
Typical Reaction Conditions:
Solvents: Dichloromethane, ethanol, or methanol
Catalysts: Base catalysts like potassium carbonate or sodium hydroxide
Temperature: Ranges from room temperature to 120°C, depending on the step
Industrial Production Methods
In industrial settings, large-scale production is achieved using continuous flow processes to enhance yield and reduce reaction time. This involves:
Automated synthesis machines to handle the complex sequence of reactions.
Optimized reaction conditions using high-throughput experimentation.
In-line purification techniques to achieve high purity levels efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxidative transformations can introduce functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogenation and other reducing reactions can convert double bonds and other reducible functionalities. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, methanol
Major Products
Derivatives with modified functional groups
Spirocyclic compounds with varied substituents
Scientific Research Applications
Chemistry
N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide serves as a building block in the synthesis of more complex molecules, facilitating research in organic chemistry.
Biology
Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
Industry
Used in the manufacturing of advanced materials due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, including enzymes and receptors. These interactions typically involve binding to active sites or allosteric sites, modulating the activity of the target proteins and influencing biological pathways.
Comparison with Similar Compounds
Unique Features
N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide stands out due to its spirocyclic structure and the presence of the ethylthio group, which imparts distinct reactivity and biological activity.
Similar Compounds
N-cyclohexyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: Lacks the ethylthio group.
2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: Lacks the cyclohexyl group.
3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: Lacks both cyclohexyl and ethylthio groups.
Each of these similar compounds provides insights into the role of different substituents in determining the properties and applications of the core spirocyclic structure.
Properties
IUPAC Name |
N-cyclohexyl-3-ethylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4OS/c1-2-28-20-19(17-9-5-3-6-10-17)24-22(25-20)13-15-26(16-14-22)21(27)23-18-11-7-4-8-12-18/h3,5-6,9-10,18H,2,4,7-8,11-16H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETBQLRHWUQEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3CCCCC3)N=C1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-2-(difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2686259.png)

![9-benzyl-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2686261.png)
![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2686262.png)


![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone](/img/structure/B2686270.png)



![butyl 4-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate](/img/structure/B2686275.png)
![2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2686276.png)

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL](/img/structure/B2686279.png)
